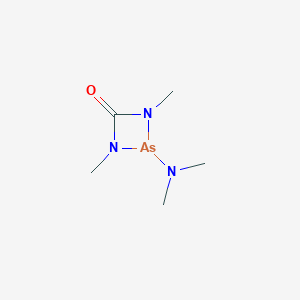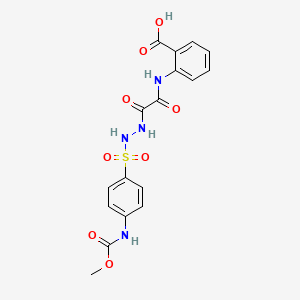
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- is a complex organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an anthranilic acid moiety, which is an aromatic acid with both acidic and basic functional groups, making it amphoteric
Métodos De Preparación
The synthesis of anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- involves multiple steps, starting with the preparation of anthranilic acid. Industrially, anthranilic acid is produced from phthalic anhydride through an amination process, followed by a Hofmann rearrangement . The specific synthetic route for the target compound involves the introduction of the p-methoxycarbonylaminophenylsulfonyl and hydrazino groups, followed by the oxalylation step. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Análisis De Reacciones Químicas
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Aplicaciones Científicas De Investigación
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- can be compared with other similar compounds, such as:
2-Aminobenzoic acid:
Sulfanilic acid: An aromatic sulfonic acid that shares structural similarities with the sulfonyl group in the target compound.
Oxalic acid derivatives: Compounds containing the oxalyl group, which is also present in the target compound.
Propiedades
Número CAS |
72117-59-0 |
|---|---|
Fórmula molecular |
C17H16N4O8S |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-[[2-[2-[4-(methoxycarbonylamino)phenyl]sulfonylhydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H16N4O8S/c1-29-17(26)18-10-6-8-11(9-7-10)30(27,28)21-20-15(23)14(22)19-13-5-3-2-4-12(13)16(24)25/h2-9,21H,1H3,(H,18,26)(H,19,22)(H,20,23)(H,24,25) |
Clave InChI |
OMXASAGCULWQFB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


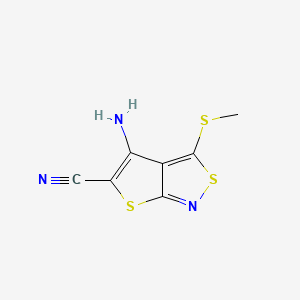
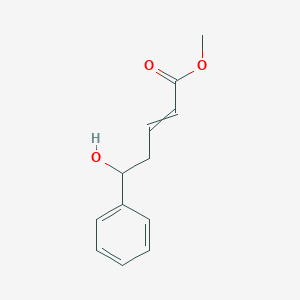
![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

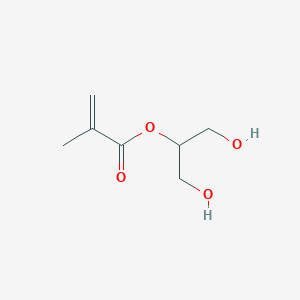
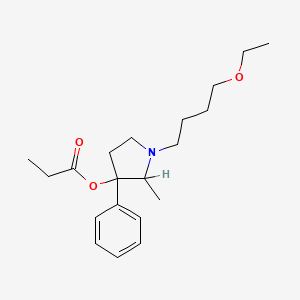
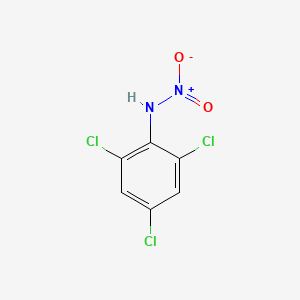
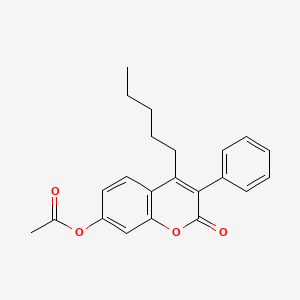

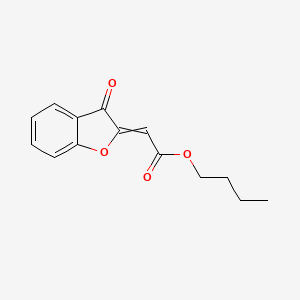
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
